Cas no 17040-20-9 (Benzoic acid,4-(phenylamino)-)

Benzoic acid, 4-(phenylamino)-, is a specialized aromatic compound featuring both benzoic acid and aniline functional groups. This structure imparts unique chemical properties, making it valuable as an intermediate in organic synthesis, particularly for pharmaceuticals, dyes, and agrochemicals. Its dual functionality allows for versatile reactivity, enabling modifications at both the carboxylic acid and amino groups. The compound exhibits moderate solubility in organic solvents, facilitating its use in reactions under controlled conditions. Its stability under standard storage conditions ensures reliable performance in industrial applications. Careful handling is recommended due to potential sensitivity to light and moisture. This product is typically supplied with high purity to meet stringent research and manufacturing requirements.
Benzoic acid,4-(phenylamino)- structure
Benzoic acid,4-(phenylamino)- structure
Product Name:Benzoic acid,4-(phenylamino)-
CAS No:17040-20-9
MF:C13H11NO2
MW:213.231943368912
MDL:MFCD00157014
CID:181352
PubChem ID:292331
Update Time:2025-05-19

Benzoic acid,4-(phenylamino)- Chemical and Physical Properties

Names and Identifiers

    • Benzoic acid,4-(phenylamino)-
    • 4-Anilinobenzoic acid
    • 4-(N-phenylamino)benzoic acid
    • 4-(phenylamino)benzoic acid
    • 4-Anilino-benzoesaeure
    • 4-anilino-benzoic acid
    • 4-phenylamino benzoic acid
    • 4-phenylamino-benzoic acid
    • AC1L6HS6
    • AC1Q5URM
    • CHEMBL1682199
    • NSC158046
    • SureCN70190
    • p-Anilinobenzoic acid
    • 4-(-phenyl-amino)-benzoic acid
    • Benzoic acid, 4-(phenylamino)-
    • Y10954
    • AKOS011513585
    • Z963456846
    • DPAMLADQPZFXMD-UHFFFAOYSA-N
    • p-N-Phenylaminobenzoesaure
    • 4-(phenyl-amino)-benzoic acid
    • 17040-20-9
    • FT-0727716
    • SCHEMBL70190
    • WS-00717
    • CS-0204762
    • 4-anilinobenzoicacid
    • BDBM50337280
    • DTXSID70303373
    • NSC 158046
    • EN300-6499231
    • 4-phenylaminobenzoic acid
    • NSC-158046
    • MFCD00157014
    • DA-09409
    • XH0818
    • MDL: MFCD00157014
    • Inchi: 1S/C13H11NO2/c15-13(16)10-6-8-12(9-7-10)14-11-4-2-1-3-5-11/h1-9,14H,(H,15,16)
    • InChI Key: DPAMLADQPZFXMD-UHFFFAOYSA-N
    • SMILES: OC(C1C=CC(=CC=1)NC1C=CC=CC=1)=O

Computed Properties

  • Exact Mass: 213.07903
  • Monoisotopic Mass: 213.079
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 228
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.9
  • Topological Polar Surface Area: 49.3Ų

Experimental Properties

  • Density: 1.269
  • Boiling Point: 408.2°Cat760mmHg
  • Flash Point: 200.7°C
  • Refractive Index: 1.667
  • PSA: 49.33
  • LogP: 3.20140

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Benzoic acid,4-(phenylamino)- Related Literature

Additional information on Benzoic acid,4-(phenylamino)-

Benzoic acid,4-(phenylamino)- (CAS No. 17040-20-9): A Comprehensive Overview

Benzoic acid,4-(phenylamino)-, identified by its Chemical Abstracts Service (CAS) number CAS No. 17040-20-9, is a significant compound in the field of pharmaceutical chemistry and biochemistry. This compound, characterized by its unique structural and chemical properties, has garnered considerable attention due to its potential applications in drug development, medicinal chemistry, and synthetic organic chemistry.

The molecular structure of Benzoic acid,4-(phenylamino)- consists of a benzoic acid core substituted with a phenylamino group. This configuration imparts distinct reactivity and functionality, making it a valuable intermediate in the synthesis of various pharmacologically active molecules. The presence of both electron-withdrawing and electron-donating groups in its structure allows for diverse chemical transformations, which are exploited in multiple synthetic pathways.

In recent years, Benzoic acid,4-(phenylamino)- has been extensively studied for its role in the development of novel therapeutic agents. Its derivatives have shown promise in several areas, including anti-inflammatory, antimicrobial, and anticancer applications. The phenylamino moiety, in particular, is known for its ability to enhance binding affinity to biological targets, making it a crucial component in rational drug design.

One of the most compelling aspects of Benzoic acid,4-(phenylamino)- is its versatility in synthetic chemistry. Researchers have leveraged its reactivity to develop innovative synthetic routes that are both efficient and scalable. For instance, the compound can undergo nucleophilic aromatic substitution reactions, allowing for the introduction of various functional groups at specific positions on the benzene ring. This flexibility has enabled the synthesis of a wide array of derivatives with tailored biological activities.

The pharmaceutical industry has been particularly interested in exploring the potential of Benzoic acid,4-(phenylamino)- as a lead compound for drug discovery. Its structural features make it an excellent candidate for further modification to optimize pharmacokinetic properties and improve therapeutic efficacy. Several research groups have reported the synthesis of novel analogs that exhibit enhanced potency and reduced toxicity compared to existing drugs.

In addition to its pharmaceutical applications, Benzoic acid,4-(phenylamino)- has found utility in other areas such as agrochemicals and material science. Its derivatives have been investigated for their potential as herbicides and pesticides due to their ability to interact with biological systems at the molecular level. Furthermore, the compound's unique electronic properties have made it a subject of interest in the development of organic electronic materials.

The synthesis of Benzoic acid,4-(phenylamino)- typically involves multi-step organic reactions that require careful optimization to ensure high yields and purity. Common synthetic strategies include palladium-catalyzed cross-coupling reactions, which allow for the efficient formation of carbon-carbon bonds. These methods are highly favored in industrial settings due to their scalability and compatibility with large-scale production processes.

The chemical properties of Benzoic acid,4-(phenylamino)- also make it a valuable tool for mechanistic studies in organic chemistry. Its reactivity patterns have been thoroughly characterized through various spectroscopic techniques and computational methods. These studies have provided insights into the fundamental principles governing chemical transformations involving heterocyclic compounds.

In conclusion, Benzoic acid,4-(phenylamino)- (CAS No. 17040-20-9) is a multifaceted compound with significant implications in pharmaceuticals, agrochemicals, and material science. Its unique structural features and reactivity make it a versatile building block for synthesizing novel molecules with diverse applications. As research continues to uncover new possibilities for this compound, its importance in modern chemistry is likely to grow even further.

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